N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide
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Overview
Description
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is a chemical compound with a unique structure that includes a cyano group, a methyl group, and a pyridinylmethyl group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide typically involves the reaction of N-methyl-N-(3-pyridinylmethyl)amine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide oxide.
Reduction: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide amine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
Scientific Research Applications
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridinylmethyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-Cyano-N-methyl-N-(2-pyridinylmethyl)-ethanimidamide
- N’-Cyano-N-methyl-N-(4-pyridinylmethyl)-ethanimidamide
- N’-Cyano-N-ethyl-N-(3-pyridinylmethyl)-ethanimidamide
Uniqueness
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is unique due to the specific positioning of the pyridinylmethyl group, which influences its chemical reactivity and biological activity. This compound’s structure allows for selective interactions with molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N'-cyano-N-methyl-N-(pyridin-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C10H12N4/c1-9(13-8-11)14(2)7-10-4-3-5-12-6-10/h3-6H,7H2,1-2H3 |
InChI Key |
IDGIURGLRHKWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=CC=C1 |
Origin of Product |
United States |
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